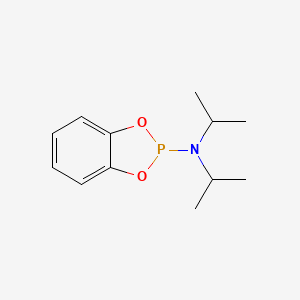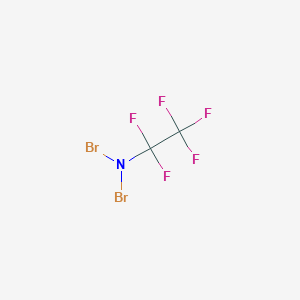![molecular formula C16H19NO2 B14421433 2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione CAS No. 85741-90-8](/img/no-structure.png)
2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione is a chemical compound known for its unique structure and properties. It features a cycloheptane ring with a dimethylamino phenyl group attached via a methylene bridge, and two ketone groups at positions 1 and 3 of the cycloheptane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione typically involves the reaction of 4-(dimethylamino)benzaldehyde with cycloheptane-1,3-dione under basic conditions. The reaction proceeds via a condensation mechanism, forming the methylene bridge between the phenyl and cycloheptane rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
- N’-[[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE
- N’-{(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4,6-DIMETHYL-2-PYRIMIDINYL]SULFANYL]ACETOHYDRAZIDE
Uniqueness
2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione is unique due to its specific structural features, such as the cycloheptane ring and the presence of both dimethylamino and ketone functional groups.
Propriétés
| 85741-90-8 | |
Formule moléculaire |
C16H19NO2 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
2-[[4-(dimethylamino)phenyl]methylidene]cycloheptane-1,3-dione |
InChI |
InChI=1S/C16H19NO2/c1-17(2)13-9-7-12(8-10-13)11-14-15(18)5-3-4-6-16(14)19/h7-11H,3-6H2,1-2H3 |
Clé InChI |
COPGFMZDDPURIN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=C2C(=O)CCCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol](/img/structure/B14421355.png)
acetonitrile](/img/structure/B14421359.png)






![3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline](/img/structure/B14421419.png)
![4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14421446.png)
